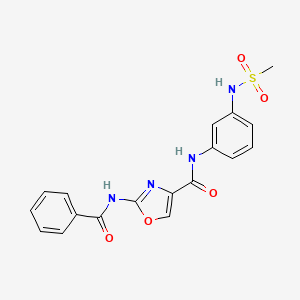

2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide

Description

2-Benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with benzamido and methylsulfonamido-phenyl groups. Its structure integrates aromatic and sulfonamide moieties, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or anti-inflammatory properties .

Properties

IUPAC Name |

2-benzamido-N-[3-(methanesulfonamido)phenyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S/c1-28(25,26)22-14-9-5-8-13(10-14)19-17(24)15-11-27-18(20-15)21-16(23)12-6-3-2-4-7-12/h2-11,22H,1H3,(H,19,24)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMKDYFVYMCODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors such as 2-aminophenol and carboxylic acids . The benzamido and methylsulfonamido groups are introduced through subsequent substitution reactions using reagents like benzoyl chloride and methylsulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzamido and sulfonamido groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzoyl chloride, methylsulfonyl chloride, various nucleophiles and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Scientific Research Applications

2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural parallels can be drawn with compounds in , such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3…, which shares sulfonamide-like substituents (e.g., sulfanyl groups) and heterocyclic cores (pyrazole vs. oxazole). Below is a comparative analysis based on structural features and inferred properties:

Table 1: Structural and Functional Comparison

| Feature | 2-Benzamido-N-(3-(Methylsulfonamido)Phenyl)Oxazole-4-Carboxamide | 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde |

|---|---|---|

| Core Heterocycle | Oxazole (5-membered, 2 N atoms) | Pyrazole (5-membered, 2 adjacent N atoms) |

| Key Substituents | Benzamido, methylsulfonamido-phenyl | 3-Chlorophenylsulfanyl, trifluoromethyl, aldehyde |

| Electron-Withdrawing Groups | Sulfonamide (-SO₂NH₂) | Trifluoromethyl (-CF₃), chloro (-Cl) |

| Potential Bioactivity | Kinase inhibition (hypothesized) | Antifungal or antibacterial (common in pyrazoles) |

Key Differences:

Heterocyclic Core : The oxazole in the target compound may confer greater metabolic stability compared to the pyrazole in , as oxazoles are less prone to oxidative degradation .

Sulfonamide vs.

Substituent Effects : The trifluoromethyl and chloro groups in increase electronegativity and steric bulk, possibly favoring membrane permeability but reducing solubility compared to the benzamido group in the target compound .

Research Findings and Limitations

No direct pharmacological or pharmacokinetic data for 2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide are available in the provided evidence. However, analogs like those in suggest that:

- Pyrazole derivatives often exhibit antimicrobial activity due to their ability to disrupt microbial enzymes .

- Oxazole-based compounds are frequently explored as kinase inhibitors (e.g., in cancer therapy) owing to their planar structure and hydrogen-bonding motifs .

Critical Knowledge Gaps:

- No solubility, LogP, or IC₅₀ data for the target compound.

- No in vitro or in vivo studies referenced in the evidence.

Q & A

Q. Basic

- NMR Spectroscopy : - and -NMR are used to verify substituent positions, with characteristic shifts for the oxazole ring (δ 7.8–8.2 ppm for aromatic protons) and methylsulfonamido group (δ 3.1 ppm for CH) .

- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm) for the carboxamide and sulfonamide S=O vibrations (~1150 cm) .

- X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) resolves bond angles and confirms spatial arrangement of substituents, particularly for polymorph identification .

What preliminary biological assays are recommended to evaluate its bioactivity?

Q. Basic

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated via broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, paired with normal cell lines (e.g., HEK293) for selectivity .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or PDE4, given structural similarity to known inhibitors .

How can reaction kinetics and solvent systems be optimized to enhance synthesis efficiency?

Q. Advanced

- Ultrasound-Assisted Synthesis : Reduces reaction time by 50–70% compared to conventional reflux, as demonstrated for analogous oxazole derivatives (e.g., 12v and 13c in Table 2 of ). Ultrasonic cavitation improves mass transfer and reduces steric hindrance .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while additives like DMAP accelerate coupling reactions .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C for deprotection) or enzyme-mediated approaches improve regioselectivity .

What computational strategies predict binding interactions with therapeutic targets like PDE4 or kinases?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PDE4’s catalytic domain, focusing on hydrogen bonding with the oxazole ring and hydrophobic contacts with the benzamido group .

- MD Simulations : GROMACS or AMBER simulations (100 ns) assess stability of ligand-target complexes, with RMSD and binding free energy (MM-PBSA) calculations .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

- Batch Consistency : Verify compound purity (>95% by HPLC) and polymorphic form (via PXRD), as impurities or crystal packing differences can alter bioactivity .

- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines or enzyme batches .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for variables like incubation time or serum concentration .

What strategies mitigate degradation during storage and in vitro assays?

Q. Advanced

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with UPLC monitoring. Lyophilization in amber vials under argon extends shelf life .

- Serum Stability : Pre-incubate compound with fetal bovine serum (37°C, 24 hrs) and quantify remaining intact molecules via LC-MS to assess proteolytic resistance .

How can regioselectivity challenges in introducing the methylsulfonamido group be addressed?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.